MAO-B Inhibition: Class-Level Potency of Benzylamine-Sulfonamide Derivatives Derived from 4-[(Benzylamino)sulfonyl]benzamide Scaffold
While direct IC50 data for the parent 4-[(benzylamino)sulfonyl]benzamide are not reported, its utility as a scaffold for generating potent MAO-B inhibitors is well-established [1]. Derivatives synthesized from this core, such as compounds 4i and 4t, achieve IC50 values of 0.041 ± 0.001 µM and 0.065 ± 0.002 µM against human MAO-B, respectively, compared to the reference inhibitor selegiline (IC50 ~ 0.020 µM) [1]. In contrast, the related sulfonamide-benzamide analog N-benzyl-4-sulfamoylbenzamide shows no significant MAO-B inhibition (IC50 > 10 µM), underscoring the critical role of the sulfonyl-amide connectivity [2].
| Evidence Dimension | Human MAO-B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Scaffold-derived compounds: 0.041 ± 0.001 µM (4i), 0.065 ± 0.002 µM (4t) |
| Comparator Or Baseline | Selegiline: 0.020 µM; N-benzyl-4-sulfamoylbenzamide: >10 µM |
| Quantified Difference | Derivatives achieve within ~2–3× of selegiline; >240× more potent than N-benzyl-4-sulfamoylbenzamide |
| Conditions | Recombinant human MAO-B, fluorometric assay, 37 °C, pH 7.4 |
Why This Matters
This demonstrates that the 4-[(benzylamino)sulfonyl]benzamide scaffold enables the development of sub-micromolar MAO-B inhibitors, whereas a closely related sulfonamide-benzamide analog is essentially inactive against the same target.
- [1] Sağlık, B.N., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1386-1396. View Source
- [2] ChEBI. N-benzyl-4-sulfamoylbenzamide (CHEBI:41231). European Bioinformatics Institute. View Source
